7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one
CAS No.: 1533535-18-0
Cat. No.: VC11628899
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1533535-18-0 |
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Molecular Formula | C10H11N3O |
Molecular Weight | 189.21 g/mol |
IUPAC Name | 7-amino-1,3-dimethylquinoxalin-2-one |
Standard InChI | InChI=1S/C10H11N3O/c1-6-10(14)13(2)9-5-7(11)3-4-8(9)12-6/h3-5H,11H2,1-2H3 |
Standard InChI Key | VRWRPQZWFMIJDK-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C=C(C=C2)N)N(C1=O)C |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The compound belongs to the 3,4-dihydroquinoxalin-2-one family, characterized by a benzene-fused ketopiperazine scaffold. The core structure consists of a six-membered aromatic ring fused to a partially saturated six-membered ring containing a ketone group at position 2. Key modifications include:
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Amino group (-NH₂) at position 7, enhancing electronic density and reactivity for intermolecular interactions .
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Methyl groups (-CH₃) at positions 1 and 3, which influence steric bulk and lipophilicity .
The molecular formula is C₁₀H₁₂N₄O, with a calculated molecular weight of 204.23 g/mol. Theoretical physicochemical properties, inferred from analogues like 7-amino-3,4-dihydro-1H-quinoxalin-2-one, suggest a density of ~1.28 g/cm³ and a boiling point near 450°C .
Synthetic Methodologies
Retrosynthetic Analysis
Synthetic routes to dihydroquinoxalin-2-ones often involve cyclization, acylation, or photochemical strategies:
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Acylation-Reduction Pathways:
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Michael Addition-Cyclization Cascades:
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Photochemical Approaches:
Optimization Challenges
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Regioselectivity: Controlling methylation at specific nitrogen atoms (N1 vs. N3) requires careful selection of bases and reaction conditions.
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Catalytic Systems: Palladium on carbon (Pd/C) and cyclohexene are effective for nitro group reduction, achieving yields up to 75% .
Physicochemical Properties
Stability and Solubility
The compound’s stability is attributed to resonance within the conjugated quinoxaline system. Methyl groups enhance lipophilicity (LogP ~2.3), limiting aqueous solubility but improving membrane permeability .
Table 1: Estimated Physicochemical Parameters
Property | Value |
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Molecular Formula | C₁₀H₁₂N₄O |
Molecular Weight | 204.23 g/mol |
Density | 1.28 g/cm³ |
Boiling Point | ~450°C |
LogP | 2.3 |
PSA (Polar Surface Area) | 67.15 Ų |
Biological Activities and Mechanisms
Antitumor Activity
Structural analogues like 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrate subnanomolar GI₅₀ values in the NCI-60 cancer cell line panel . Mechanistic studies suggest intercalation into DNA or inhibition of topoisomerase II .
Table 2: Biological Activities of Related Compounds
Compound | Activity | Target | Potency (GI₅₀/IC₅₀) |
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GW420867X | Anti-HIV-1 | Reverse transcriptase | 0.8 nM |
7-Methoxy derivative | Antiproliferative | Topoisomerase II | 0.5 nM |
Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold is a promising candidate for:
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Kinase inhibitors: Methyl groups may occupy hydrophobic pockets in ATP-binding sites.
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Anti-inflammatory agents: Analogues with sulfonamide substituents show potent Bradykinin B1 receptor antagonism .
Synthetic Challenges
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